2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide
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Overview
Description
2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide is a sophisticated organic compound characterized by its unique chemical structure, which includes a furan ring, a pyridazine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide typically involves multi-step organic reactions. One plausible synthetic route begins with the formation of the 1,6-dihydropyridazine moiety via condensation reactions involving hydrazines and diketones. Subsequent steps include the formation of the furan-2-yl substituent through the use of furan derivatives.
The preparation of the ethoxy group likely involves an etherification process using ethanol in the presence of an acid catalyst. Final coupling with benzamide can be achieved using standard amide bond-forming conditions, such as employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimized versions of the synthetic routes described above, scaled up to accommodate batch processing or continuous flow systems. Key considerations in an industrial setting include cost-efficiency of reagents, reaction yield optimization, and the minimization of waste products.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: This compound can undergo oxidation reactions at the furan ring, which can be converted into various substituted furan derivatives. Reduction reactions might target the carbonyl group in the pyridazine ring, converting it into different reduced states.
Substitution: Electrophilic aromatic substitution can be used to introduce various substituents into the benzamide ring, depending on the desired functional group.
Hydrolysis: The amide bond in the structure can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Common reagents for these transformations include:
Oxidizing agents: such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reducing agents: like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution conditions: using reagents such as Friedel-Crafts catalysts for electrophilic aromatic substitution.
Major Products
Major products of these reactions include a variety of substituted benzamides, reduced pyridazine derivatives, and functionalized furan rings, each potentially offering unique biological or chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound may serve as a precursor or intermediate in the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it valuable in synthetic organic chemistry research.
Biology and Medicine
In biological and medicinal research, compounds like 2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide may be investigated for their pharmacological properties
Industry
Industrial applications could range from the development of novel pharmaceuticals to the synthesis of advanced materials with specialized properties, such as improved solubility or stability.
Mechanism of Action
The mechanism by which 2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide exerts its effects likely involves interactions with biological macromolecules. The furan ring can engage in π-π stacking interactions, while the pyridazine and benzamide moieties can form hydrogen bonds and other non-covalent interactions with biological targets, influencing pathways such as enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}aniline: Similar in structure but with an aniline group instead of benzamide.
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide: Lacks the ethoxy group, which might affect solubility and reactivity.
2-methoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide: Similar structure but with a methoxy group, altering its electronic properties.
Uniqueness
The combination of the ethoxy group and benzamide in this specific configuration is relatively unique, offering a distinct profile of chemical reactivity and potential biological activity. This uniqueness is particularly beneficial in drug design, where minor structural differences can significantly impact therapeutic efficacy and safety.
Properties
IUPAC Name |
2-ethoxy-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-2-26-17-8-4-3-7-15(17)20(25)21-12-6-13-23-19(24)11-10-16(22-23)18-9-5-14-27-18/h3-5,7-11,14H,2,6,12-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUFOGBLXINAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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